1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide
Overview
Description
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide typically involves the reaction of 6-chloropyrimidine with piperidine-4-carboxamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of protein kinase B (Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, the compound can modulate various cellular processes, including apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyrimidin-4-yl)-4-piperidinol: A similar compound with a hydroxyl group instead of a carboxamide group.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Another compound with a different pyrimidine substitution pattern.
Uniqueness
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry and drug development.
Biological Activity
Introduction
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Pyrimidine Ring: The presence of a chlorinated pyrimidine moiety enhances the compound's interaction with biological targets.
- Piperidine Ring: The piperidine structure contributes to the compound's pharmacological properties, allowing for interactions with various receptors.
This compound has been studied for its ability to interact with several biological targets:
- Inhibition of Enzymes: It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of NAPE-PLD, which is involved in the metabolism of endocannabinoids .
- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with neurotransmission and cellular responses .
Structure-Activity Relationship (SAR)
Research on SAR has indicated that modifications to the piperidine and pyrimidine moieties can significantly affect the biological potency of the compound. For example, substituents on the piperidine ring can enhance binding affinity and selectivity towards target enzymes or receptors .
Case Studies and Research Findings
- Inhibition Studies:
- Antimicrobial Activity:
- Therapeutic Applications:
Comparative Analysis with Similar Compounds
Compound Name | IC50 (nM) | Target | Notes |
---|---|---|---|
This compound | 72 | NAPE-PLD | High potency as an enzyme inhibitor |
CCT372064 | 4.8 | BCL6 | Potent in vivo inhibitor |
LEI-401 | 27 | NAPE-PLD | Nanomolar potency |
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQODZJHDBBIRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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